5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine
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Overview
Description
5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine is a chemical compound with the molecular formula C7H12N4 and a molecular weight of 152.20 g/mol . This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, commonly referred to as "click chemistry" . This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in an aqueous medium. The reaction can be represented as follows:
Cyclopropyl azide+Ethyl alkyneCu(I)this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazol-3-amine: Similar structure but different substituents.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A triazole derivative with multiple triazole rings
Uniqueness
5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine is unique due to its specific cyclopropyl and ethyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
5-cyclopropyl-1-ethyltriazol-4-amine |
InChI |
InChI=1S/C7H12N4/c1-2-11-6(5-3-4-5)7(8)9-10-11/h5H,2-4,8H2,1H3 |
InChI Key |
ANMNOQLHDIHWDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=N1)N)C2CC2 |
Origin of Product |
United States |
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